Jianjun Luo,
Yuxi Xu,
Jing Wang,
Libin Zhang,
Xinbai Jiang,
Jinyou Shen
PMID: 34465427
DOI:
10.1016/j.jes.2021.02.017
Abstract
Biodegradation mechanisms and microbial functional diversity during coupled p-nitrophenol (PNP) and p-aminophenol (PAP) degradation were studied in a bioelectrochemical system. PNP in the biocathode and PAP in the bioanode were almost completely removed within 28hr and 68hr respectively. The degradation followed the steps including hydrating hydroxyalkylation, dehydrogenating carbonylation, and hydrolating ring cleavage, etc. Metagemomic analysis based on the KEGG and eggNOG database annotations revealed the microbial composition and functional genes/enzymes related to phenol degradation in the system. The predominant bacteria genera were Lautropia, Pandoraea, Thiobacillus, Ignavibacterium, Truepera and Hyphomicrobium. The recognized biodegradation genes/enzymes related to pollutant degradation were as follows: pmo, hbd, & ppo for phenol degradation, nzba, amie, & badh for aromatic degradation, and CYP & p450 for xenobiotics degradation, etc. The co-occurrence of ARGs (antibiotic resistant genes), such as adeF, MexJ, ErmF, PDC-93 and Escherichia_coli_mdfA, etc., were annotated in CARD database during the biodegradation process. The Proteobacteria & Actinobacteria phylum was the primary host of both the biodegradation genes & ARGs in this system. The microbial functional diversity ensured the effective biodegradation of the phenol pollutants in the bioelectrochemical system.
Dambarudhar Parida,
Eva Moreau,
Rashid Nazir,
Khalifah A Salmeia,
Ruggero Frison,
Ruohan Zhao,
Sandro Lehner,
Milijana Jovic,
Sabyasachi Gaan
PMID: 34492989
DOI:
10.1016/j.jhazmat.2021.126237
Abstract
A simple method is reported for the preparation of silver nanoparticle (AgNP) embedded pH-responsive hydrogel microparticle catalyst via Michael addition gelation and in-situ silver nitrate (AgNO
) reduction. The AgNP-hydrogel microsphere exhibited an efficient reduction of pollutants like 4-Nitrophenol (4-NP) and Congo red (CR) under acidic medium with turn over frequency (TOF) of ~170 h
and ~124 h
respectively. Interestingly, the activity of the catalysts was turned-OFF under a basic medium (≥ pH 12) due to the deswelling pH-responsive matrix surrounding the AgNPs. On the contrary, turning-OFF the hydrogenation of a cationic pollutant like methylene blue (MB) using high pH (≥ 12) was not possible, due to ionic interaction of MB molecules with the negatively charged catalyst at this pH. This feature was used to demonstrate selective hydrogenation of only MB from a mixture of 4-NP and MB. Finally, five recycling steps confirmed the reusability and practical application potential of the catalyst.
J W Soo,
L C Abdullah,
S N A M Jamil,
A A Adeyi
PMID: 34280167
DOI:
10.2166/wst.2021.204
Abstract
In this paper, the adsorptive performance of synthesized thiourea (TU) modified poly(acrylonitrile-co-acrylic acid) (TU-P(AN-co-AA)) polymeric adsorbent for capturing p-nitrophenol (PNP) from aqueous solution was investigated. TU-P(AN-co-AA) was synthesized via the redox polymerization method with acrylonitrile (AN) and acrylic acid (AA) as the monomers, then modified chemically with thiourea (TU). Characterization analysis with Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), elemental microanalysis for CHNS, zeta potential measurement, Brunauer-Emmett-Teller (BET) surface analysis and thermal analyses were carried out to determine the morphology and physico-chemical properties of the synthesized polymer. The characterization results indicated successful surface modification of polymer with TU. The performance of TU-P(AN-co-AA) for the removal of PNP was investigated under various experimental parameters (adsorbent dosage, initial adsorbate concentration, contact time and temperature). The results demonstrated that the Freundlich isotherm model and pseudo-second-order kinetic model best described the equilibrium and kinetic data, respectively. Thermodynamic studies showed that the uptake of PNP by TU-P(AN-co-AA) was spontaneous and exothermic in nature. The results of the regeneration studies suggested that the TU-P(AN-co-AA) polymer is a reusable adsorbent with great potential for removing PNP from wastewater.
Bo Wang,
Chi Zhu,
Dan Ai,
Zhiping Fan
PMID: 34229395
DOI:
10.1016/j.jhazmat.2021.126106
Abstract
In this study, with the green tea extraction solution as a reducing agent and green tea residues as a raw material of biochar, green nano zero-valent iron biochar (G-nZVI-BC) was prepared with the green synthesis method and then combined with potassium persulfate to degrade p-nitrophenol in water. Compared with zero-valent iron-loaded biochar (C-nZVI-BC) prepared by the traditional chemical liquid phase synthesis method, G-nZVI-BC containing tea polyphenols further improved dispersibility of Fe
on biochar, prevented nZVI agglomeration on BC, and promoted PNP degradation. The system constructed by G-nZVI-BC/PDS showed the high oxidation resistance than the C-nZVI-BC/PDS system, thus endowing the synthesis material with long-term reactivity. Both the radical pathway and non-radical pathways contributed to catalytic degradation and free radicals played a key role. The G-nZVI-BC/PDS system realized the good removal effect on PNP in the pH range of 3.06-9.23. The reusability of G-nZVI-BC and the PNP removal effect in water body conditions indicated that G-nZVI-BC had a good application prospect in the field of water treatment.
Hongqiang Xu,
Hailong Wang,
Yixia Lu,
Yanbo Zeng,
Yiwen Yang,
Zulei Zhang,
Hongmei Wang,
Xiao Wang,
Lei Li
PMID: 34218179
DOI:
10.1016/j.saa.2021.120115
Abstract
A rapid and simple fluorescence probe based on CeO
quantum dots (QDs) was developed for highly selective and ultrasensitive direct determination of 4-nitrophenol (4-NP). CeO
QDs were prepared using the sol-gelmethod with the precursor of Ce(NO
)
·6H
O as a cerium source. The products were characterized through high-resolution electron microscopy, X-ray diffraction, X-ray photoelectron spectroscopy, and Raman spectroscopy. The fluorescent probe based on CeO
QDs exhibited a broad linear response to the concentration of 4-NP in the range of 0.005-75.00 μM and provided a low detection limit of 1.50 nM. The fluorescence of CeO
QDs was quenched by 4-NP through the fluorescence resonance energy transfer mechanism owing to the well overlaps between the fluorescence emission spectrum of CeO
QDs with the ultraviolet absorption spectrum of 4-NP. This result was confirmed by the time-resolved fluorescence spectra and the evaluation of the interaction distance between CeO
QDs and 4-NP. The prepared CeO
QDs are successfully applied to the determination of 4-NP in real water samples, where the spiked recoveries range from 98.2% to 102.4%.
Wenhao Wu,
Yun Huang,
Daohui Lin,
Kun Yang
PMID: 34210429
DOI:
10.1016/j.jes.2021.01.017
Abstract
The nonlinear sorption of hydrophobic organic contaminants (HOCs) could be changed to linear sorption by the suppression of coexisting solutes in natural system, resulting in the enhancement of mobility, bioavailability and risks of HOCs in the environment. In previous study, inspired from the competitive adsorption on activated carbon (AC), the displaceable fraction of HOCs sorption to soot by competitor was attributed to the adsorption on elemental carbon fraction of soot (EC-Soot), while the linear and nondisplaceable fraction was attributed to the partition in authigenic organic matter of soot (OM-Soot). In this study, however, we observed that the linear and nondisplaceable fraction of HOC (naphthalene) to a diesel soot (D-Soot) by competitor (phenanthrene or p-nitrophenol) should be attributed to not only the linear partition in OM-Soot, but also the residual linear adsorption on EC-Soot. We also observed that the competition on the surface of soot dominated by external surface was different from that of AC dominated by micropore surface, i.e., complete displacement of HOCs by p-nitrophenol could occur for the micropore surface of AC, but not for the external surface of soot. These observations were obtained through the separation of EC-Soot and OM-Soot from D-Soot with organic-solvent extraction and the sorption comparisons of D-Soot with an AC (ACF300) and a multiwalled carbon nanotube (MWCNT30). The obtained results would give new insights to the sorption mechanisms of HOCs by soot and help to assess their environmental risks.
Xin-Qiao He,
Yuan-Yuan Cui,
Yan Zhang,
Cheng-Xiong Yang
PMID: 34166861
DOI:
10.1016/j.chroma.2021.462347
Abstract
Herein, we report the fabrication of a novel, well-defined core-double-shell-structured magnetic Fe
O
@polydopamine@naphthyl microporous organic network (MON), Fe
O
@PDA@NMON, for the efficient magnetic extraction of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) and p-nitrophenol (p-Npn) from wastewater samples. The hierarchical nanospheres were designed and constructed with the Fe
O
nanoparticle core, the inner shell of a polydopamine (PDA) layer, and the outer shell of a porous naphthyl MON (NMON) coating, allowing efficient and synergistic extraction of OH-PAHs and p-Npn via hydrophobic, hydrogen bonding, and π-π interactions. The Fe
O
@PDA@NMON nanospheres were well characterized and employed as an efficient sorbent for magnetic solid-phase extraction (MSPE) coupled with high performance liquid chromatography (HPLC) for analyzing of OH-PAHs and p-Npn. Under optimal conditions, the Fe
O
@PDA@NMON-based-MSPE-HPLC-UV method afforded wide linear range (0.18-500 μg L
), low limits of detection (0.070 μg L
for p-Npn, 0.090 μg L
for 2-OH-Nap, 0.090 μg L
for 9-OH-Fluo and 0.055 μg L
for 9-OH-Phe, respectively), large enrichment factors (92.6-98.4), good precisions (intra-day and inter-day relative standard deviations (RSDs); <6.4%, n=6) and less consumption of the adsorbent. Furthermore, trace OH-PAHs and p-Npn with concentrations of 0.29-0.80 μg L
were successfully detected in various wastewater samples. Fe
O
@PDA@NMON also functioned as a good adsorbent to enrich a wide scope of trace contaminants containing hydrogen bonding sites and aromatic structures, highlighting the potential of functional MONs in sample pretreatment.
Feng Li,
Qi-Le Li,
Lei Hu,
Hong-Yu Zhu,
Wen-Juan Wang,
Fen-Ying Kong,
Heng-Ye Li,
Zhong-Xia Wang,
Wei Wang
PMID: 34152330
DOI:
10.1039/d1an00891a
Abstract
p-Nitrophenol and its derivatives can cause serious harm to the health of mankind and the earth's ecosystem. Therefore, it is necessary to develop a novel and rapid detection technology for p-nitrophenol and its derivative. Herein, excellent water-soluble, large-size and dual-emissive neuron cell-analogous carbon-based probes (NCNPs) have been prepared via a solvothermal approach, using o-phenylenediamine as the only precursor, which exhibit two distinctive fluorescence (FL) peaks at 420 and 555 nm under 345 nm excitation. The NCNPs show a neuron cell-like branched structure, are cross-connected, and are in the range of 10-20 nm in skeleton diameter. Interestingly, their blue-green dual-colour fluorescence is quenched by p-nitrophenol or its derivative due to the specific mechanism of the ππ stacking interactions or internal filtration effect. Accordingly, a simple, rapid, direct and free-label ratiometric FL detection of p-nitrophenol is proposed. An excellent linear relationship shows linear regions over the range of 0.1-50 μM between the ratio of the FL intensity (FL555 nm/FL420 nm) and the concentrations of p-nitrophenol. The detection limit is as low as 43 nM (3σ). Importantly, the NCNP-based probe also shows acceptable repeatability and reproducibility for the detection of p-nitrophenol and its derivatives, and the recovery results for p-nitrophenol in real wastewater samples are favourable.
Kuldeep Roy,
Vijayanand S Moholkar
PMID: 34147974
DOI:
10.1016/j.chemosphere.2021.131114
Abstract
The present study has investigated p-nitrophenol (PNP) degradation by hybrid advanced oxidation process (AOP) of hydrodynamic cavitation with heterogenous Fe
O
nanoparticles. 78.8 ± 1.2% of PNP degradation was obtained at optimum operational conditions: inlet pressure = 8 atm, pH = 3, initial concentration of PNP = 20 mg L
, Fe
O
:H
O
= 1:100. PNP degradation profiles were analyzed using a kinetic model based on the reaction network. The closest match between the simulated and experimental degradation profiles was obtained for the initial concertation of [H
O
] = 0.6 M, which was far higher than concentration of externally added H
O
. This was attributed to in-situ generation of H
O
through transient cavitation. Intense shear and turbulence generated in cavitating flow caused surface leaching of Fe
O
particles that released Fe
/Fe
ions. The synergy in the hybrid AOP was in-situ Fenton reactions between leached Fe
/Fe
ions and H
O
present in the reaction mixture. The mechanism in
OH mediated oxidative degradation of PNP was further explored with Density Functional Theory (DFT) simulations. Both
OH addition on benzene ring and H-abstraction reactions were simulated to identify the possible pathways for the degradation. On the basis of activation free energy analysis, degradation pathways initiating with both
OH addition and H abstraction were determined to be feasible. The ortho-C of benzene ring was the most favourable site for
OH addition, while H atom of phenolic hydroxyl group was more susceptible (or more reactive) for H-atom abstraction route.